trans-3-Methoxycyclohexanol
Overview
Description
trans-3-Methoxycyclohexanol: is an organic compound with the molecular formula C7H14O2 It is a derivative of cyclohexanol where a methoxy group is attached to the third carbon atom in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of trans-3-Methoxycyclohexanone: One common method to prepare trans-3-Methoxycyclohexanol is through the hydrogenation of trans-3-Methoxycyclohexanone. This reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures.
Reduction of trans-3-Methoxycyclohexanone: Another method involves the reduction of trans-3-Methoxycyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors and optimized catalysts to achieve high yields and purity. The choice of catalyst, reaction conditions, and purification methods are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Methoxycyclohexanol can undergo oxidation reactions to form trans-3-Methoxycyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced back to this compound from trans-3-Methoxycyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom, forming trans-3-Bromocyclohexanol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrobromic acid.
Major Products:
Oxidation: trans-3-Methoxycyclohexanone.
Reduction: this compound.
Substitution: trans-3-Bromocyclohexanol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-3-Methoxycyclohexanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Stereochemistry: The compound serves as a model for studying stereochemical effects in organic reactions due to its trans configuration.
Biology and Medicine:
Pharmaceutical Research: this compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of methoxy-substituted cyclohexanols with biological systems.
Industry:
Solvent and Intermediate: It is used as a solvent and an intermediate in the production of various industrial chemicals.
Flavor and Fragrance: The compound may be used in the formulation of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trans-3-Methoxycyclohexanol involves its interaction with specific molecular targets and pathways. In biochemical systems, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The hydroxyl group can undergo oxidation-reduction reactions, contributing to the compound’s reactivity and potential biological effects.
Comparison with Similar Compounds
cis-3-Methoxycyclohexanol: The cis isomer of 3-Methoxycyclohexanol, differing in the spatial arrangement of the methoxy and hydroxyl groups.
trans-3-Methylcyclohexanol: A similar compound where the methoxy group is replaced with a methyl group.
trans-3-Hydroxycyclohexanol: A compound with a hydroxyl group instead of a methoxy group at the third carbon.
Uniqueness: trans-3-Methoxycyclohexanol is unique due to its specific trans configuration and the presence of both methoxy and hydroxyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and physical properties, making it valuable for various applications in synthesis, research, and industry.
Properties
IUPAC Name |
(1S,3S)-3-methoxycyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRGBAYCAUTVKN-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCC[C@@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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